molecular formula C12H10BrN B1509273 3-Bromo-5-(o-tolyl)pyridine CAS No. 675590-12-2

3-Bromo-5-(o-tolyl)pyridine

Cat. No. B1509273
CAS RN: 675590-12-2
M. Wt: 248.12 g/mol
InChI Key: BJFAARIAEMJUHJ-UHFFFAOYSA-N
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Description

3-Bromo-5-(o-tolyl)pyridine is a chemical compound with the molecular formula C12H10BrN . It has a molecular weight of 248.12 . This compound is typically stored at temperatures between 2 and 8 degrees Celsius .


Synthesis Analysis

The synthesis of pyridine derivatives like 3-Bromo-5-(o-tolyl)pyridine often involves catalytic protodeboronation of alkyl boronic esters . A synthetic method for 3-bromopyridine involves dropwise adding bromine into pyridine and 80-95% sulfuric acid to react at 130-140°C for 7-8 hours .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-(o-tolyl)pyridine includes a total of 25 bonds, 15 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, 2 six-membered rings, and 1 Pyridine .


Chemical Reactions Analysis

Pyridine derivatives are known to undergo various chemical reactions. For instance, they can participate in Suzuki, Negishi, and Stille coupling reactions, as well as Ullmann and Wurtz coupling reactions . They can also be involved in electrochemical methods and other innovative techniques .


Physical And Chemical Properties Analysis

3-Bromo-5-(o-tolyl)pyridine has a molecular weight of 248.12 . It is typically stored at temperatures between 2 and 8 degrees Celsius .

Safety and Hazards

3-Bromo-5-(o-tolyl)pyridine is considered hazardous. It is irritating to the skin, eyes, and respiratory system. It may have harmful effects if inhaled or swallowed . It is recommended to avoid prolonged exposure, not to breathe vapor, and to use caution when handling .

Future Directions

While the future directions for 3-Bromo-5-(o-tolyl)pyridine are not explicitly mentioned in the search results, it’s worth noting that pyridine derivatives are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . This suggests that there could be ongoing research and development involving 3-Bromo-5-(o-tolyl)pyridine and similar compounds.

properties

IUPAC Name

3-bromo-5-(2-methylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c1-9-4-2-3-5-12(9)10-6-11(13)8-14-7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFAARIAEMJUHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735031
Record name 3-Bromo-5-(2-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(o-tolyl)pyridine

CAS RN

675590-12-2
Record name 3-Bromo-5-(2-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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